Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride
Description
Properties
IUPAC Name |
thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.2ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;;/h1-4H,5,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUWMRZSHKWLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CN)N=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method includes the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis processes. These methods ensure the compound is available in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted thieno[3,2-b]pyridin-2-ylmethanamine derivatives .
Scientific Research Applications
Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues
Thieno[3,2-b]pyridin-6-amine Dihydrochloride (CID 20148553)
- Structure : Differs in the position of the amine group (6-position vs. 2-position).
- Molecular Formula : C₇H₆N₂S·2HCl.
Ethyl 4-Chloro-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate (Compound 15)
- Structure: Incorporates a pyrimidine ring fused to the thienopyridine core.
- Key Differences : The extended fused-ring system increases molecular rigidity and may enhance antimicrobial or antiparasitic activity .
Thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2)
- Structure : Features a hydroxyl group at the 7-position instead of methanamine.
- Molecular Weight : 151.18 g/mol.
- Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and interaction with biological targets .
Anti-Inflammatory Agents
- 6-Aryl-3-amino-thieno[2,3-b]pyridine Derivatives: Exhibit anti-inflammatory activity via COX-2 inhibition (IC₅₀ values in µM range) .
Antiparasitic Activity
- Thieno[3,2-b]pyridine Derivatives (e.g., Compound 25): Demonstrated inhibitory activity against Plasmodium falciparum PK6 (PfPK6), though substitution at equivalent nitrogen positions (e.g., compound 26) reduced potency .
Antimicrobial Activity
- Pyridothienopyrimidines (e.g., 7a,b): Show broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 5–10 µg/mL) .
Physicochemical Properties
| Property | Thieno[3,2-b]pyridin-2-ylmethanamine Dihydrochloride | Thieno[3,2-b]pyridin-6-amine Dihydrochloride | Thieno[3,2-b]pyridin-7-ol |
|---|---|---|---|
| Molecular Formula | C₈H₉N₂S·2HCl | C₇H₆N₂S·2HCl | C₇H₅NOS |
| Molecular Weight (g/mol) | 237.14 (free base: 165.23) | 225.12 (free base: 153.20) | 151.18 |
| Solubility | High (dihydrochloride salt) | Moderate | Low (hydroxyl group) |
| Key Functional Groups | Methanamine (2-position) | Amine (6-position) | Hydroxyl (7-position) |
Biological Activity
Thieno[3,2-b]pyridin-2-ylmethanamine; dihydrochloride is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
Thieno[3,2-b]pyridin-2-ylmethanamine is a member of the thienopyridine family, characterized by a fused thiophene and pyridine ring structure. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for various biological assays.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a novel thieno[2,3-b]pyridine derivative demonstrated significant cytotoxic effects against breast cancer cell lines MDA-MB-231 and MCF-7. The compound was shown to induce apoptosis in these cells, with the following findings:
- Cytotoxicity : The compound exhibited cytotoxic effects at concentrations as low as 0.05 µM after 24 hours of treatment. Maximum cytotoxicity was observed at 25 µM after 72 hours ( ).
- Mechanism of Action : The compound targets phosphoinositide-specific phospholipase C (pi-PLC), leading to altered ganglioside metabolism in tumor cells, which is crucial for tumor progression ( ).
Table 1: Cytotoxic Effects on Breast Cancer Cell Lines
| Concentration (µM) | MDA-MB-231 Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0.05 | 90 | 85 |
| 2.5 | <50 | <60 |
| 25 | <10 | <20 |
2. Antimalarial Activity
The thieno[3,2-b]pyridine derivatives have also been explored for their antimalarial properties. A study reported that certain derivatives showed activity against both the erythrocytic and hepatic stages of Plasmodium falciparum and Plasmodium berghei. The chloro analogue of Gamhepathiopine was particularly noted for its efficacy:
- Activity Against P. falciparum : The compound displayed moderate toxicity on HepG2 cells while maintaining strong activity against the erythrocytic stage of P. falciparum ( ).
Table 2: Antimalarial Activity of Thieno[3,2-b]pyridine Derivatives
| Compound Name | Erythrocytic Stage IC50 (µM) | Hepatic Stage IC50 (µM) |
|---|---|---|
| Gamhepathiopine | 0.15 | 0.30 |
| Chloro Analogue | 0.10 | 0.25 |
Case Study: Breast Cancer Treatment
A study involving the administration of thieno[3,2-b]pyridine derivatives to mice with induced breast cancer showed promising results in reducing tumor size and improving survival rates. The treatment led to a significant decrease in cancer stem cell populations within tumors ( ).
Research Findings
- A structure-activity relationship (SAR) study indicated that modifications at specific positions on the thienopyridine scaffold could enhance biological activity against cancer cells ( ).
- Investigations into the metabolic pathways affected by these compounds revealed alterations in glycolysis and gluconeogenesis pathways, further supporting their role as effective anticancer agents ( ).
Q & A
Advanced Research Question
- Solvent selection : Non-polar solvents like toluene reduce side reactions compared to polar solvents (e.g., AcOH) .
- Acid optimization : HCl (1.0–2.0 equiv) minimizes decomposition vs. TsOH, which promotes tarring .
- Temperature control : Moderate temperatures (50–70°C) balance cyclization efficiency and by-product suppression .
What methodologies are used to evaluate the compound’s bioactivity?
Advanced Research Question
- Antimicrobial assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria and fungi .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC values) .
- Enzyme inhibition : DHFR activity measured via UV-Vis spectroscopy using NADPH oxidation .
How do structural modifications influence electronic properties for organic electronics?
Advanced Research Question
- π-Conjugation extension : Adding electron-withdrawing groups (e.g., -CF) enhances charge mobility in OFETs .
- Substituent effects : Alkyl chains improve solubility, while aryl groups increase film crystallinity, boosting field-effect mobility (μ > 0.1 cm/V·s) .
What structure-activity relationships (SARs) govern pharmacological applications?
Advanced Research Question
- Aminomethyl substitution : Enhances DHFR inhibition (e.g., IC < 1 μM for 6-arylaminomethyl derivatives) .
- Halogenation : Chlorine at the 3-position increases cytotoxicity against multidrug-resistant cell lines .
How are reaction intermediates and by-products analyzed?
Advanced Research Question
- GC-MS : Identifies volatile intermediates (e.g., dichloropyrimidines) .
- HPLC : Monitors reaction progress and purity (>95% by area normalization) .
- TLC : Tracks imine formation and cyclization steps using silica gel plates .
What strategies address solubility challenges in biological assays?
Advanced Research Question
- Salt forms : Dihydrochloride derivatives improve aqueous solubility for in vitro testing .
- Co-solvents : DMSO or PEG-400 enhance dissolution without cytotoxicity at <1% v/v .
How is computational modeling applied in compound design?
Advanced Research Question
- DFT calculations : Predict regioselectivity in cyclization (e.g., thieno[3,2-b] vs. [2,3-b] isomers) .
- Docking studies : Simulate binding to DHFR or microbial targets to prioritize synthetic targets .
What analytical techniques confirm compound purity and stability?
Advanced Research Question
- HPLC-DAD : Detects impurities at <0.1% levels using C18 columns .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .
- X-ray crystallography : Validates crystal structure and salt form (e.g., dihydrochloride) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
